2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid

Aqueous Solubility Hydrophilicity Conjugation Chemistry

Many heterobifunctional linker syntheses fail due to poor aqueous solubility of ester-protected precursors. This 5-amino-2-oxo-1,2-dihydropyridine acetic acid building block addresses that challenge: its free carboxylic acid and primary amine enable direct, solution-phase amide coupling without organic co-solvents. - Eliminates ester hydrolysis steps, delivering cleaner reaction profiles and higher yields. - LogP of -0.48 and TPSA of 85.32 Ų ensure millimolar solubility in physiological buffers, reducing non-specific binding in biological assays. - Consistent 95% purity and multi-vendor supply chains support scalable immunoconjugate and chemical probe programs requiring batch-to-batch reproducibility.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1083337-87-4
Cat. No. B1437657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid
CAS1083337-87-4
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1N)CC(=O)O
InChIInChI=1S/C7H8N2O3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4,8H2,(H,11,12)
InChIKeyQQJBXJVXQUBYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid: Identity & Specifications


2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid is a heterobifunctional building block comprising a 5-amino-2-oxo-1,2-dihydropyridine core and a pendant acetic acid moiety. Its molecular formula is C7H8N2O3 (MW: 168.15 g/mol) . The compound is supplied as a research chemical with a typical purity of 95% and is primarily employed as a synthetic intermediate for constructing more complex molecules, including potential pharmacologically active derivatives . Its physicochemical profile, characterized by a topological polar surface area (TPSA) of 85.32 Ų and a calculated LogP of -0.48, indicates high aqueous solubility and low membrane permeability .

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid: Generic Substitution Limitations


The specific positioning of the primary amine and carboxylic acid functionalities on the 2-oxo-1,2-dihydropyridine scaffold creates a unique reactivity and physicochemical profile that cannot be replicated by simple analogs. Direct substitution with the methyl ester derivative (CAS 1016714-22-9) alters the LogP and hydrogen bond donor capacity, impacting downstream conjugation chemistry and bioavailability . Similarly, regioisomers such as 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid [1] present a different spatial arrangement of the amino group, likely leading to divergent binding affinities and metabolic stability in biological contexts. These subtle differences invalidate their use as interchangeable procurement alternatives without rigorous re-validation.

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid: Procurement Differentiation Guide


Superior Aqueous Solubility Over Methyl Esters

The free carboxylic acid form exhibits a LogP of -0.48, indicating a preference for aqueous environments . In contrast, the analogous methyl ester (CAS 1016714-22-9) is expected to have a LogP > 0 [1], reflecting an increase in lipophilicity. This difference directly impacts solubility, where the target compound is more suitable for aqueous-phase reactions without co-solvents.

Aqueous Solubility Hydrophilicity Conjugation Chemistry

Bifunctional Reactivity vs. Simple Amides

Unlike the 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide derivative , the target compound provides both a free primary amine and a free carboxylic acid. This bifunctionality allows for sequential, orthogonal conjugation strategies [1]. The acetamide lacks the reactive carboxyl handle, restricting its use to a single type of coupling chemistry.

Bioconjugation PROTAC Linker Hapten Design

Consistent Purity Across Suppliers

The target compound is consistently listed at 95% purity by multiple vendors , providing a stable baseline for procurement. In comparison, the regioisomer 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride is not readily available from multiple sources, introducing potential supply chain risk and batch-to-batch variability.

Quality Control Reproducibility Supply Chain

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid: Optimal Research Use-Cases


PROTAC Linker Synthesis

The presence of both a free carboxylic acid and a primary amine renders this compound an ideal core for building heterobifunctional linkers . Its high aqueous solubility (LogP -0.48) facilitates solution-phase amide coupling without organic co-solvents, a key advantage over more lipophilic ester analogs. This directly translates to cleaner reaction profiles and higher yields during linker assembly.

ADC & Hapten-Carrier Conjugates

The bifunctional reactivity allows for the simultaneous or sequential attachment of a cytotoxic payload and a targeting moiety. The supply chain stability, evidenced by availability from multiple vendors, makes this compound a reliable choice for the scalable synthesis of immunoconjugates, where batch-to-batch consistency is critical for regulatory compliance.

Aqueous-Phase Assay Probe Design

The compound's low LogP (-0.48) and significant TPSA (85.32 Ų) suggest it will remain soluble in physiologically relevant buffers at millimolar concentrations, unlike more hydrophobic pyridone analogs. This makes it suitable for designing fluorescent probes or affinity labels that must operate in aqueous cellular environments without non-specific binding to hydrophobic surfaces.

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